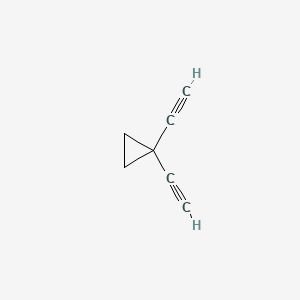

Cyclopropane, 1,1-diethynyl-

CAS No.: 72323-66-1

Cat. No.: VC19379001

Molecular Formula: C7H6

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72323-66-1 |

|---|---|

| Molecular Formula | C7H6 |

| Molecular Weight | 90.12 g/mol |

| IUPAC Name | 1,1-diethynylcyclopropane |

| Standard InChI | InChI=1S/C7H6/c1-3-7(4-2)5-6-7/h1-2H,5-6H2 |

| Standard InChI Key | NYLVKOBKPNQZTK-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1(CC1)C#C |

Introduction

Synthesis and Derivative Formation

Historical Synthetic Routes

The synthesis of 1,1-diethynylcyclopropane was first reported in 1986 by Pimenova et al., who utilized 1,1-diacylcyclopropanes as precursors . Key steps included:

-

Reduction and Dehydration: 1,1-Diacylcyclopropanes were reduced to diols, followed by acid-catalyzed dehydration to form gem-disubstituted dienes.

-

Dehydrohalogenation: Treatment of 1,1-di(1-halogenoalkyl)cyclopropanes with strong bases (e.g., methyllithium) yielded the target compound via elimination reactions .

Modern Methodologies

A more efficient route involves bromination of 1,1-divinylcyclopropane followed by dehydrobromination, bypassing intermediate isolation . This method capitalizes on the reactivity of vinyl groups to introduce ethynyl functionalities without ring-opening side reactions.

Thermodynamic Properties

Experimental and calculated thermodynamic data for 1,1-diethynylcyclopropane are summarized in Table 1.

Table 1: Thermodynamic Properties of 1,1-Diethynylcyclopropane

Enthalpy of Formation

The standard enthalpy of formation in the gas phase (ΔfH° gas) is reported as 538.50 ± 1.20 kJ/mol by NIST , aligning with earlier measurements of 128.7 ± 0.29 kcal/mol (539.6 kJ/mol) by Pimenova et al. . This consistency validates the compound’s high energy content, attributable to ring strain and ethynyl group repulsion.

Heat Capacity and Phase Behavior

The heat capacity of the gaseous phase (Cp, gas) increases with temperature, ranging from 132.83 J/mol·K at 346.78 K to 185.19 J/mol·K at 563.60 K . The compound’s critical temperature (Tc) and pressure (Pc) are 563.60 K and 4966.33 kPa, respectively, as calculated using Joback’s method .

Chemical Reactivity and Applications

Ring-Opening Reactions

The strained cyclopropane ring undergoes facile ring-opening under thermal or catalytic conditions. For example, heating above 400 K may lead to [3+2] cycloadditions or polymerization, though specific reaction pathways require further study.

Ethynyl Group Reactivity

The ethynyl substituents participate in Sonogashira couplings, enabling the synthesis of conjugated polymers or dendrimers. Bromination of 1,1-diethynylcyclopropane followed by cross-coupling with aryl halides could yield extended π-systems for materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume